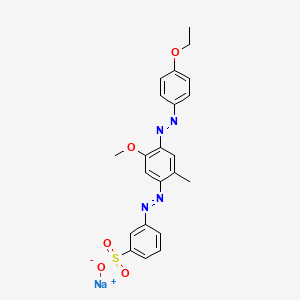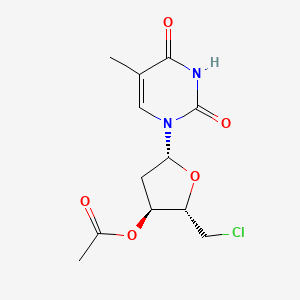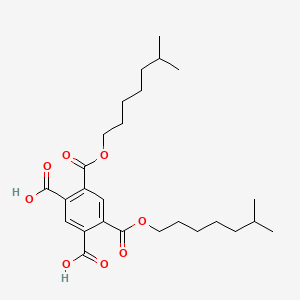
1,2,4,5-Benzenetetracarboxylic acid, diisooctyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Benzenetetracarboxylic acid, diisooctyl ester is an organic compound derived from 1,2,4,5-benzenetetracarboxylic acid. This ester is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1,2,4,5-benzenetetracarboxylic acid, diisooctyl ester typically involves the esterification of 1,2,4,5-benzenetetracarboxylic acid with isooctanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Chemical Reactions Analysis
1,2,4,5-Benzenetetracarboxylic acid, diisooctyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1,2,4,5-benzenetetracarboxylic acid and isooctanol in the presence of an acid or base.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Substitution: The ester can undergo substitution reactions where the ester group is replaced by other functional groups.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4,5-Benzenetetracarboxylic acid, diisooctyl ester has several applications in scientific research:
Chemistry: It is used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: The ester is used in the synthesis of various biologically active compounds.
Medicine: It is used in drug formulation and delivery systems due to its ability to modify the physical properties of pharmaceutical compounds.
Industry: The ester is used in the production of coatings, adhesives, and sealants, providing improved performance characteristics.
Mechanism of Action
The mechanism of action of 1,2,4,5-benzenetetracarboxylic acid, diisooctyl ester involves its interaction with various molecular targets and pathways. The ester can modify the physical properties of materials by acting as a plasticizer, which enhances the flexibility and durability of polymers. In biological systems, the ester can interact with cellular membranes and proteins, affecting their function and activity.
Comparison with Similar Compounds
1,2,4,5-Benzenetetracarboxylic acid, diisooctyl ester can be compared with other similar compounds such as:
1,2,4,5-Benzenetetracarboxylic acid, tetramethyl ester: This compound has similar chemical properties but different physical properties due to the presence of methyl groups instead of isooctyl groups.
1,2,4,5-Benzenetetracarboxylic acid, tetraethyl ester: This compound also has similar chemical properties but different physical properties due to the presence of ethyl groups.
The uniqueness of this compound lies in its ability to provide enhanced flexibility and durability to materials, making it suitable for various industrial applications.
Properties
CAS No. |
67923-78-8 |
|---|---|
Molecular Formula |
C26H38O8 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
4,6-bis(6-methylheptoxycarbonyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C26H38O8/c1-17(2)11-7-5-9-13-33-25(31)21-16-22(20(24(29)30)15-19(21)23(27)28)26(32)34-14-10-6-8-12-18(3)4/h15-18H,5-14H2,1-4H3,(H,27,28)(H,29,30) |
InChI Key |
AZGNFCHJLUYTRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


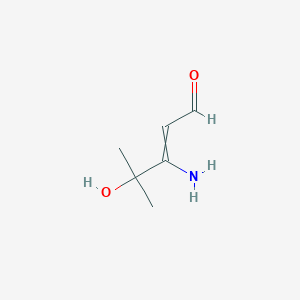
![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
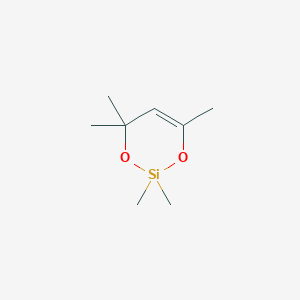
![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)
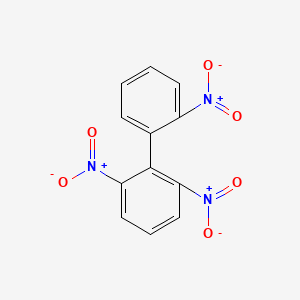
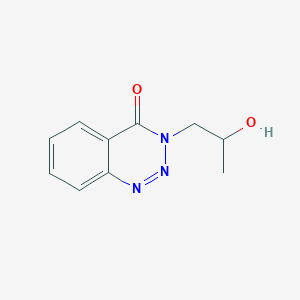
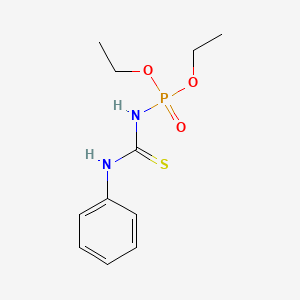
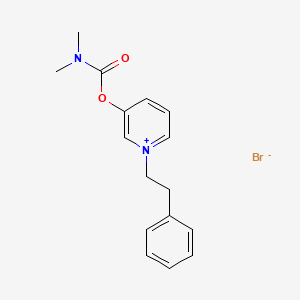
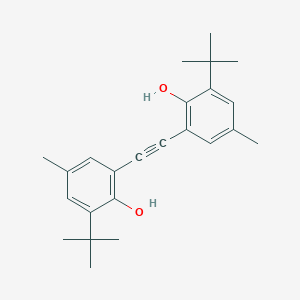
![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)
